(2-chlorophenyl)methyl N-[1-(benzylamino)-2,2,2-trichloroethyl]carbamate
Description
The compound "(2-chlorophenyl)methyl N-[1-(benzylamino)-2,2,2-trichloroethyl]carbamate" is a carbamate derivative featuring a trichloroethylamine core substituted with a benzylamino group and a (2-chlorophenyl)methyl ester.
Properties
Molecular Formula |
C17H16Cl4N2O2 |
|---|---|
Molecular Weight |
422.1 g/mol |
IUPAC Name |
(2-chlorophenyl)methyl N-[1-(benzylamino)-2,2,2-trichloroethyl]carbamate |
InChI |
InChI=1S/C17H16Cl4N2O2/c18-14-9-5-4-8-13(14)11-25-16(24)23-15(17(19,20)21)22-10-12-6-2-1-3-7-12/h1-9,15,22H,10-11H2,(H,23,24) |
InChI Key |
FVRVXUPKTDFHIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(C(Cl)(Cl)Cl)NC(=O)OCC2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chlorophenyl)methyl N-[1-(benzylamino)-2,2,2-trichloroethyl]carbamate typically involves the reaction of (2-chlorophenyl)methylamine with 1-(benzylamino)-2,2,2-trichloroethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
(2-chlorophenyl)methyl N-[1-(benzylamino)-2,2,2-trichloroethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: N-bromosuccinimide (NBS) for bromination, sodium azide (NaN3) for azidation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives depending on the nucleophile employed.
Scientific Research Applications
(2-chlorophenyl)methyl N-[1-(benzylamino)-2,2,2-trichloroethyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-chlorophenyl)methyl N-[1-(benzylamino)-2,2,2-trichloroethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Carbamate Derivatives
Key Observations :
- In contrast, ’s trifluoroethyl group introduces fluorine, increasing lipophilicity and altering reactivity .
- Functional Groups : The thiourea moiety in ’s compound (C=S vs. C=O in carbamates) may enhance metal-binding affinity but reduce hydrolytic stability compared to the target compound .
Analytical and Physicochemical Properties
Table 3: Analytical Data and Properties
Analytical Trends :
Biological Activity
(2-chlorophenyl)methyl N-[1-(benzylamino)-2,2,2-trichloroethyl]carbamate is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of carbamates, which are known for a variety of pharmacological properties. Understanding its biological activity is crucial for exploring therapeutic applications and assessing safety profiles.
Chemical Structure
The molecular structure of (2-chlorophenyl)methyl N-[1-(benzylamino)-2,2,2-trichloroethyl]carbamate can be represented as follows:
- Molecular Formula : C18H18Cl3N2O2
- IUPAC Name : (2-chlorophenyl)methyl N-[1-(benzylamino)-2,2,2-trichloroethyl]carbamate
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is hypothesized that the compound may exert its effects through:
- Enzyme Inhibition : The carbamate group can inhibit enzymes by binding to their active sites, disrupting normal cellular processes.
- Neuroprotective Effects : Similar compounds have shown neuroprotective properties by modulating apoptotic pathways and enhancing cell survival mechanisms. For instance, aromatic carbamates have been reported to increase the Bcl-2/Bax ratio, promoting an anti-apoptotic state and activating autophagy through induction of beclin 1 .
In Vitro Studies
Research on related carbamate derivatives indicates that they possess significant protective activity against apoptosis in neuronal cell lines. For example, a study demonstrated that certain aromatic carbamates protected up to 80% of neurons from etoposide-induced apoptosis at concentrations as low as 100 nM .
Case Studies and Research Findings
Several studies have explored the biological activities of structurally similar compounds:
-
Neuroprotection : Aromatic carbamates have been shown to protect human induced pluripotent stem cell-derived neurons from apoptosis. The mechanisms include upregulation of anti-apoptotic proteins and antioxidant activity .
Compound Protective Activity (%) Concentration (nM) Compound A 80% 100 Compound B 63% 300 Compound C 42% 1000 - Antimicrobial Activity : Some trichloroethyl derivatives have exhibited antimicrobial properties against various pathogens, suggesting potential applications in treating infections .
- Toxicological Assessments : Toxicity studies indicate that while some derivatives show promising biological activity, they may also exhibit hepatotoxicity at high doses, necessitating careful evaluation for therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
